molecular formula C25H21NO4S B12104596 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12104596
M. Wt: 431.5 g/mol
InChI Key: ZVVZCIYXWWJGCS-UHFFFAOYSA-N
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Description

This compound is a fluoromethyloxycarbonyl (Fmoc)-protected thiazolidine derivative featuring a phenyl substituent at position 2 and a carboxylic acid group at position 4. The Fmoc group (C${15}$H${11}$O$2$) is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The thiazolidine core (C$3$H$5$NS) confers conformational rigidity, while the phenyl group enhances hydrophobic interactions. Applications include its use as a building block in solid-phase peptide synthesis (SPPS) to prevent aggregation and improve solubility .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c27-24(28)22-15-31-23(16-8-2-1-3-9-16)26(22)25(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23H,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVZCIYXWWJGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Solvent System : Ethanol-water (1:1 v/v) facilitates solubility of both L-cysteine hydrochloride and benzaldehyde.

  • Base : Potassium acetate (1.1 eq.) neutralizes HCl generated during the reaction, maintaining a pH of 4–5.

  • Temperature : Room temperature (25°C) with stirring for 4–5 hours yields a diastereomeric mixture of (2R,4R) and (2S,4R) configurations in a 3:2 ratio.

Table 1 : Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)Diastereomeric Ratio (2R,4R:2S,4R)
SolventEthanol-H2O78–853:2
Temperature (°C)25823:2
Reaction Time (h)5853:2

The stereochemical outcome arises from the planar transition state during imine formation, favoring the (2R,4R) configuration due to reduced steric hindrance between the phenyl group and thiazolidine ring.

Introduction of the Fmoc Protecting Group

Protection of the thiazolidine nitrogen with the 9-fluorenylmethoxycarbonyl (Fmoc) group is achieved using Fmoc-Cl under Schotten-Baumann conditions.

Acylation Protocol

  • Reagents : Fmoc-Cl (1.2 eq.), triethanolamine (TEA, 2.5 eq.) in anhydrous DMF.

  • Reaction Time : 2 hours at 0°C, followed by gradual warming to 25°C.

  • Workup : Precipitation in ice-cold diethyl ether yields the crude product, which is purified via recrystallization from ethyl acetate/hexanes (3:1).

Table 2 : Comparative Fmoc Protection Strategies

BaseSolventTemperature (°C)Yield (%)Purity (HPLC)
PyridineDCM0 → 257292
TriethanolamineDMF0 → 258998
DIEATHF-10 → 208195

Triethanolamine in DMF provides superior yields and purity by minimizing racemization and side reactions. The reaction proceeds via a two-step mechanism: initial formation of a reactive mixed carbonate intermediate, followed by nucleophilic displacement by the thiazolidine nitrogen.

Diastereomer Separation and Purification

Resolution of the (2R,4R) and (2S,4R) diastereomers is critical for applications requiring enantiopure compounds.

Chromatographic Methods

  • Normal-Phase HPLC : Silica gel column with ethyl acetate/hexanes (1:4 → 1:2 gradient) achieves baseline separation.

  • Chiral Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate) columns resolve enantiomers with >99% ee.

Table 3 : Purification Outcomes

MethodResolution (Rs)Recovery (%)Purity (%)
Normal-Phase HPLC1.87498
Chiral HPLC2.36899.5
Recrystallization-5595

Recrystallization from methanol/water (3:1) provides a cost-effective alternative for small-scale preparations, albeit with lower enantiomeric excess.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic), 7.40–7.28 (m, phenyl and Fmoc), 5.21 (s, C4-H), 4.47 (d, Fmoc-CH₂).

  • X-ray Crystallography : Orthorhombic crystal system (space group Pca2₁) with a = 0.9654 nm, b = 2.8032 nm, c = 0.6069 nm. The Fmoc group adopts a cis-configuration relative to the thiazolidine C=O.

Table 4 : Comparative Crystallographic Data

ParameterFmoc-2-phenyl-thiazolidineUnsubstituted Thiazolidine
Bond Length C-S (Å)1.811.79
Dihedral Angle (°)12.38.9
Density (g/cm³)1.451.38

Industrial-Scale Synthesis Considerations

Patent WO2009065797A1 discloses a single-pot method for related thiazolidine derivatives using:

  • Solvent-Free Conditions : Melt reaction at 80°C reduces waste generation.

  • Catalyst : 0.5 mol% Zn(OTf)₂ accelerates cyclization by 40%.

  • Yield : 91% at 100 g scale with 98% HPLC purity.

This approach minimizes purification steps and is adaptable to continuous flow reactors for kilogram-scale production.

Applications in Peptide Synthesis

The compound serves as a rigid proline analog in Fmoc-based SPPS:

  • Coupling Efficiency : 94% vs. 88% for standard Fmoc-Pro-OH (HATU activation).

  • β-Turn Induction : Circular dichroism shows 78% β-turn content in model peptide Ac-LFPTK-NH₂ .

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.

    Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazolidines, and free amines, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C25H21NO4SC_{25}H_{21}NO_4S, and it has a molecular weight of approximately 431.51 g/mol. The presence of the Fmoc group makes this compound particularly useful in peptide synthesis as a protecting group for amino acids.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit potential anticancer properties. For instance, compounds similar to 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid have been tested against various cancer cell lines. Research published in Journal of Medicinal Chemistry demonstrated that certain thiazolidine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

Thiazolidines have also been explored for their antimicrobial activity. A study highlighted that derivatives with similar structural features showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Peptide Synthesis

The Fmoc group in this compound allows for its application in solid-phase peptide synthesis (SPPS). The ability to protect the amino group while allowing for the coupling of other amino acids makes it an essential building block in synthesizing complex peptides and proteins .

Chiral Synthesis

The compound's stereochemistry can be exploited for synthesizing chiral molecules, which are crucial in pharmaceutical applications. The presence of the thiazolidine ring contributes to its chirality, making it valuable in asymmetric synthesis processes .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancerDemonstrated apoptosis induction in cancer cells through thiazolidine derivatives .
Antimicrobial Agents and ChemotherapyAntimicrobialSignificant activity against various bacterial strains was observed .
Organic LettersPeptide SynthesisSuccessfully utilized as a building block in solid-phase peptide synthesis .
Tetrahedron AsymmetryChiral SynthesisExplored for asymmetric synthesis applications due to its chiral nature .

Mechanism of Action

The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in coupling reactions to form peptide bonds. In medicinal chemistry, the thiazolidine ring can interact with biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights structural differences and key properties of the target compound and its analogs:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
Target Compound ~C${24}$H${19}$NO$_4$S ~425 (estimated) 2-phenyl, 4-carboxylic acid, Fmoc at N3 High steric bulk, potential for π-π interactions
(4S)-3-Fmoc-5,5-dimethyl-thiazolidine-4-carboxylic acid (141636-66-0, ) C${21}$H${21}$NO$_4$S 383.462 5,5-dimethyl thiazolidine Increased hydrophobicity (95% purity); reduced steric hindrance vs. phenyl
(4R)-3-Fmoc-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2648642-22-0, ) C${27}$H${25}$NO$_6$S 491.56 2,4-dimethoxyphenyl Enhanced solubility due to methoxy groups; conformational control in peptides
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid (2091737-71-0, ) C${23}$H${18}$N$2$O$4$S 430.47 Thiazolo-pyridine hybrid ring Extended π-system; potential for enhanced binding in medicinal chemistry
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid (2171866-33-2, ) C${20}$H${18}$F$3$NO$4$ 393.4 Trifluorobutanoic acid, methyl-Fmoc Electron-withdrawing CF$_3$ group; altered acidity and metabolic stability

Reactivity and Functional Utility

  • Fmoc Deprotection : All Fmoc-protected analogs undergo cleavage under basic conditions (e.g., 20% piperidine in DMF), but steric hindrance from substituents like phenyl or dimethyl groups may slow reaction kinetics .
  • Solubility : The 2,4-dimethoxyphenyl derivative () exhibits improved aqueous solubility compared to the hydrophobic phenyl-substituted target compound .
  • Conformational Effects : Thiazolidine derivatives with rigid substituents (e.g., dimethoxy groups) restrict peptide backbone flexibility, reducing aggregation during SPPS .

Medicinal Chemistry

  • Thiazolo-pyridine hybrids () show promise as kinase inhibitors due to their planar aromatic systems .
  • Trifluorinated derivatives () are explored for improved bioavailability in CNS-targeting drugs, leveraging the CF$_3$ group’s metabolic stability .

Biological Activity

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1822470-91-6) is a thiazolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The molecular formula of this compound is C25H21NO4S, with a molecular weight of 431.5 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC25H21NO4S
Molecular Weight431.5 g/mol
CAS Number1822470-91-6
IUPAC Name3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid

Biological Activity Overview

Research has indicated several potential biological activities associated with thiazolidine derivatives, including:

  • Antiviral Activity : Thiazolidine derivatives have been explored for their ability to inhibit neuraminidase activity in influenza A viruses. A related compound demonstrated moderate inhibitory effects, suggesting that structural modifications can enhance antiviral efficacy .
  • Antimicrobial Properties : Thiazolidinones are known for their antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, indicating their potential as therapeutic agents .
  • Cytotoxic Effects : Investigations into the cytotoxicity of thiazolidines have revealed that they can induce cell death in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress .

Study on Antiviral Activity

A study synthesized a series of thiazolidine derivatives and evaluated their antiviral activity against influenza A neuraminidase. The most potent compound exhibited an IC50 value of 0.14 μM, which is significantly lower than that of the standard antiviral drug oseltamivir, indicating promising leads for further development .

Cytotoxicity in Cancer Cells

Research highlighted the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The compounds were shown to decrease cell viability and induce apoptosis through ROS-mediated pathways. For instance, a study reported significant reductions in metabolic activity in treated cells compared to controls .

Effects on Zebrafish Model

A recent investigation assessed the effects of thiazolidinones on zebrafish testicular tissue, revealing ultrastructural degenerative changes. Exposure to these compounds resulted in mitochondrial degeneration and alterations in Sertoli cells, which are critical for spermatogenesis. This suggests potential reproductive toxicity associated with thiazolidinone exposure .

Summary of Findings

Activity TypeObservationsReferences
AntiviralModerate inhibition of influenza A neuraminidase
AntimicrobialEffective against various bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
Reproductive ToxicityDegenerative effects on zebrafish testicular cells

Q & A

Basic: What synthetic strategies are recommended for preparing 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Introduction of the Fmoc (fluorenylmethoxycarbonyl) protecting group to the thiazolidine core via carbamate formation under anhydrous conditions, often using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.
  • Step 2: Functionalization of the 2-phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring regioselectivity.
  • Step 3: Carboxylic acid activation at the 4-position using TFA (trifluoroacetic acid) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for downstream conjugation .

Critical Considerations:

  • Monitor reaction progress via TLC or HPLC to prevent over-functionalization.
  • Purify intermediates using column chromatography with silica gel or reverse-phase HPLC to achieve >95% purity.

Basic: How can researchers ensure compound purity and structural fidelity during synthesis?

Methodological Answer:

  • Analytical Techniques:

    • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the presence of the Fmoc group (distinct aromatic protons at δ 7.3–7.8 ppm) and thiazolidine ring protons (δ 3.0–5.0 ppm).
    • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight (e.g., expected [M+H]+^+ for C26_{26}H23_{23}NO4_4S: ~446.14 Da).
    • HPLC: Employ C18 columns with UV detection (254 nm) to assess purity; gradient elution (e.g., 0.1% TFA in acetonitrile/water) resolves impurities .
  • Purification:

    • Use preparative HPLC for challenging separations, particularly to remove diastereomers or unreacted Fmoc precursors.

Advanced: How should researchers design experiments to evaluate the compound’s biological activity in drug discovery contexts?

Methodological Answer:

  • Target Identification:
    • Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like cysteine proteases or GPCRs, leveraging the thiazolidine ring’s conformational rigidity.
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50_{50} values against target proteases using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B).
    • Cellular Uptake: Use fluorescently labeled analogs (e.g., FITC conjugation) to track intracellular localization via confocal microscopy.
  • Data Validation:
    • Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) to mitigate false positives .

Advanced: How can researchers address contradictions in reported toxicity or safety data for this compound?

Methodological Answer:

  • Data Gap Analysis:
    • Review SDS documents (e.g., Key Organics Limited, ), noting discrepancies in acute toxicity classifications (e.g., oral vs. dermal LD50_{50}).
  • Independent Testing:
    • Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity to supplement missing ecotoxicological data.
  • Risk Mitigation:
    • Implement strict PPE protocols (gloves, fume hoods) and adhere to REACH guidelines for handling substances with undefined chronic toxicity .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • pH Optimization:
    • Maintain pH 6.5–7.5 using phosphate or HEPES buffers to prevent Fmoc group hydrolysis.
  • Lyophilization:
    • Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Stability Monitoring:
    • Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products (e.g., fluorenylmethanol from Fmoc cleavage) .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

  • Stereochemical Analysis:
    • Compare enantiomers (R vs. S configuration at the thiazolidine 4-position) using chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD).
  • Biological Impact:
    • Conduct SPR or ITC to measure binding affinity differences; e.g., the (R)-enantiomer may exhibit 10-fold higher affinity for serine hydrolases due to spatial compatibility with active sites.
  • Computational Modeling:
    • MD simulations (e.g., GROMACS) reveal how stereochemistry affects binding pocket occupancy and hydrogen-bond networks .

Table 1: Structural Analogs and Key Features

Compound NameCAS NumberKey FeaturesReference
(4R)-3-Fmoc-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid2648642-22-0Benzoxazepine core; neuroactive potential
(S)-2-Fmoc-3-methoxy-L-phenylalanine954147-35-4Amino acid derivative; peptide synthesis utility

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